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Introduction
Odevixibat is a potent, selective, and reversible inhibitor of the ileal bile acid transporter

(IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). By blocking

the reabsorption of bile acids in the terminal ileum, odevixibat interrupts the enterohepatic

circulation, leading to increased fecal excretion of bile acids and a subsequent reduction in the

systemic bile acid pool.[1][2] This mechanism of action has shown therapeutic promise in

pediatric cholestatic liver diseases, where the accumulation of bile acids is a key driver of

pathology, leading to debilitating symptoms such as pruritus and progressive liver damage.

This technical guide provides a comprehensive review of the clinical trial phases of odevixibat,
focusing on its development for Progressive Familial Intrahepatic Cholestasis (PFIC), Alagille

Syndrome (ALGS), and Biliary Atresia.

Mechanism of Action: IBAT Inhibition
The enterohepatic circulation is a highly efficient process, with approximately 95% of bile acids

being reabsorbed in the terminal ileum via the IBAT.[3] In cholestatic conditions, the impaired

secretion of bile acids from the liver leads to their accumulation, causing hepatocellular injury

and intense pruritus. Odevixibat acts locally in the gut with minimal systemic exposure, directly

targeting the IBAT to reduce bile acid reuptake.[3][4] This targeted inhibition effectively breaks

the cycle of bile acid recirculation, thereby lowering serum bile acid (sBA) concentrations and

alleviating associated symptoms.[2]
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Figure 1: Odevixibat's Mechanism of Action on Enterohepatic Circulation.

Clinical Development in Progressive Familial
Intrahepatic Cholestasis (PFIC)
PFIC is a group of rare, autosomal recessive liver disorders characterized by impaired bile

formation and/or secretion, leading to severe cholestasis, pruritus, and progressive liver

fibrosis. Odevixibat has undergone extensive clinical evaluation for the treatment of pruritus in

patients with PFIC.

PEDFIC 1 (Phase 3)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b1663563?utm_src=pdf-body-img
https://www.benchchem.com/product/b1663563?utm_src=pdf-body
https://www.benchchem.com/product/b1663563?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The PEDFIC 1 trial was a pivotal, randomized, double-blind, placebo-controlled study designed

to evaluate the efficacy and safety of odevixibat in children with PFIC type 1 or type 2.[5][6]

Experimental Protocol:

Study Design: 24-week, multicenter, global trial.[5]

Patient Population: 62 patients aged 6 months to 15.9 years with a confirmed diagnosis of

PFIC1 or PFIC2 and significant pruritus.[5]

Treatment Arms: Patients were randomized in a 1:1:1 ratio to receive:

Odevixibat 40 µg/kg/day

Odevixibat 120 µg/kg/day

Placebo[6]

Primary Endpoints:

United States: Proportion of patients with a positive pruritus assessment, defined as a

scratching score of ≤1 on a 0-4 scale or a ≥1-point drop from baseline on the PRUCISION

observer-reported outcome (ObsRO) instrument.

European Union: Proportion of patients with either a ≥70% reduction in sBA from baseline

or an sBA level ≤70 µmol/L.[6]

Secondary Endpoints: Included changes in sBA levels and sleep parameters.[5]

Quantitative Data Summary:
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Outcome
Measure

Odevixibat (40
µg/kg/day)

Odevixibat
(120
µg/kg/day)

Placebo p-value

Primary Endpoint

(US): Positive

Pruritus

Assessment

Data for pooled

odevixibat arms
53.5% 28.7% 0.004

Primary Endpoint

(EU): sBA

Response

44% 21% 0% 0.003

Secondary

Endpoint:

Change in sBA

(µmol/L)

Data for pooled

odevixibat arms

-114.3 (mean

reduction)

+13.1 (mean

increase)
0.002

Table 1: Key Efficacy Outcomes from the PEDFIC 1 Trial.[6]

PEDFIC 2 (Open-Label Extension)
PEDFIC 2 is an ongoing, long-term, open-label extension study evaluating the continued

efficacy and safety of odevixibat in patients from PEDFIC 1, as well as new patients with any

type of PFIC.[6][7]

Experimental Protocol:

Study Design: 72-week, open-label, single-arm study.[7]

Patient Population: Patients who completed PEDFIC 1 and new patients of any age with any

PFIC subtype.[6]

Treatment: All patients received odevixibat 120 µg/kg/day.[7]

Primary Endpoints (Interim Analysis at Week 24):

Change from baseline in sBA.
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Proportion of positive pruritus assessments.[8]

Quantitative Data Summary (Interim Analysis):

Cohort
Mean Change in sBA from
Baseline (µmol/L)

Proportion of Positive
Pruritus Assessments

Cohort 1A (Odevixibat in

PEDFIC 1)

-201 (from PEDFIC 1 baseline

to weeks 22-24 of PEDFIC 2)
33%

Cohort 1B (Placebo in PEDFIC

1)

-144 (from odevixibat initiation

to weeks 22-24)
56%

Cohort 2 (New Patients)
-104 (from odevixibat initiation

to weeks 22-24)
62%

Table 2: Key Efficacy Outcomes from the PEDFIC 2 Interim Analysis.[8]

Clinical Development in Alagille Syndrome (ALGS)
ALGS is a rare, autosomal dominant genetic disorder characterized by a paucity of intrahepatic

bile ducts, leading to cholestasis, severe pruritus, and progressive liver disease.

ASSERT (Phase 3)
The ASSERT trial was a pivotal, randomized, double-blind, placebo-controlled study to assess

the efficacy and safety of odevixibat in patients with ALGS.[9][10]

Experimental Protocol:

Study Design: 24-week, multicenter, global trial.[10]

Patient Population: 52 patients with a genetically confirmed diagnosis of ALGS, a history of

significant pruritus, and elevated sBA levels.[10][11]

Treatment Arms: Patients were randomized 2:1 to receive:

Odevixibat 120 µg/kg/day (n=35)
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Placebo (n=17)[10]

Primary Endpoint: Change in caregiver-reported scratching score (on the PRUCISION

instrument; range 0-4) from baseline to weeks 21-24.[10]

Key Secondary Endpoint: Change in sBA concentration from baseline to the average of

weeks 20 and 24.[10]

Quantitative Data Summary:

Outcome Measure
Odevixibat (120
µg/kg/day)

Placebo p-value

Primary Endpoint: LS

Mean Change in

Scratching Score

-1.7 -0.8 0.0024

Key Secondary

Endpoint: LS Mean

Change in sBA

(µmol/L)

-90 +22 0.0012

Table 3: Key Efficacy Outcomes from the ASSERT Trial.[10][11]

Clinical Development in Biliary Atresia
Biliary atresia is a rare and life-threatening liver disease in infants, characterized by the

obstruction or absence of extrahepatic bile ducts. It is a leading cause of pediatric liver

transplantation.[1]

BOLD (Phase 3)
The BOLD study is an ongoing, pivotal, randomized, double-blind, placebo-controlled trial

evaluating the efficacy and safety of odevixibat in children with biliary atresia who have

undergone a Kasai hepatoportoenterostomy.[12][13]

Experimental Protocol:
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Study Design: Double-blind, randomized, placebo-controlled.[12]

Patient Population: Children with a clinical diagnosis of biliary atresia who have undergone a

Kasai procedure.[12]

Treatment Arms:

Odevixibat

Placebo

Primary Outcome: Proportion of patients who are alive and have not undergone a liver

transplant after 104 weeks of study treatment.[1]

Secondary Outcome Measures: Include changes in total bilirubin and sBA levels.[13]

As the BOLD trial is ongoing, comprehensive efficacy data is not yet available.
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Figure 2: Odevixibat Clinical Trial Workflow for Different Indications.

Safety and Tolerability
Across the completed clinical trials, odevixibat has been generally well-tolerated. The most

commonly reported treatment-emergent adverse events were gastrointestinal in nature, with
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diarrhea being the most frequent.[6][10] These events were typically mild to moderate in

severity.

Conclusion
The clinical development program for odevixibat has demonstrated its efficacy and safety in

treating pruritus associated with PFIC and ALGS. The significant reductions in both pruritus and

serum bile acids observed in the PEDFIC and ASSERT trials provide strong evidence for its

therapeutic benefit in these rare pediatric cholestatic liver diseases. The ongoing BOLD study

holds the potential to expand the indication for odevixibat to include biliary atresia, a condition

with a high unmet medical need. The targeted, non-systemic mechanism of action of

odevixibat represents a significant advancement in the management of these debilitating

conditions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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